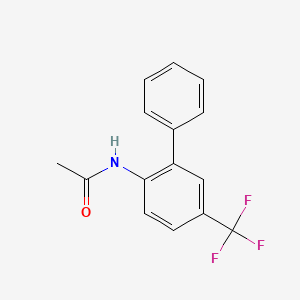

2-Acetamino-5-trifluoromethylbiphenyl

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12F3NO |

|---|---|

Molecular Weight |

279.26 g/mol |

IUPAC Name |

N-[2-phenyl-4-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C15H12F3NO/c1-10(20)19-14-8-7-12(15(16,17)18)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20) |

InChI Key |

ZFAKYCCZZQBPCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetamino 5 Trifluoromethylbiphenyl

Precursor Synthesis and Functional Group Introduction

The successful synthesis of the target molecule is contingent upon the availability of appropriately functionalized precursors. This section outlines the synthesis of the halogenated trifluoromethyl-substituted phenyl precursor and the subsequent introduction of the acetamido moiety.

Synthesis of Halogenated Trifluoromethyl-Substituted Phenyl Precursors

The primary precursor for the synthesis of 2-Acetamino-5-trifluoromethylbiphenyl is a halogenated phenyl ring bearing a trifluoromethyl group. A common and effective starting material for this is m-aminobenzotrifluoride. The introduction of a halogen, typically bromine, onto this ring is a critical step.

One established method for the bromination of m-aminobenzotrifluoride involves the use of elemental bromine in the presence of iron filings. In this reaction, m-aminobenzotrifluoride is treated with bromine, with iron acting as a catalyst, to yield 4-bromo-3-aminobenzotrifluoride. researchgate.net The reaction is typically carried out with agitation and careful temperature control.

Another widely used method employs N-bromosuccinimide (NBS) as the brominating agent in a solvent such as N,N-dimethylformamide (DMF). This approach offers a milder alternative to elemental bromine and often provides high yields of the desired product, 4-bromo-3-(trifluoromethyl)aniline. researchgate.net The reaction generally proceeds at room temperature. researchgate.net The synthesis can also start from 2-bromo-5-nitrobenzotrifluoride, which is then reduced to 5-amino-2-bromobenzotrifluoride using a catalyst like Raney Nickel under a hydrogen atmosphere. researchgate.net

These halogenated trifluoromethyl-substituted anilines are versatile intermediates, crucial for the subsequent introduction of the acetamido group and for participation in the carbon-carbon bond-forming reaction. beilstein-journals.org

Table 1: Synthesis of Halogenated Trifluoromethyl-Substituted Phenyl Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| m-Aminobenzotrifluoride | Bromine, Iron filings, 35-40°C | 4-Bromo-3-aminobenzotrifluoride | Not specified | researchgate.net |

| 3-Aminobenzotrifluoride | N-Bromosuccinimide (NBS), N,N-dimethylformamide (DMF), Room Temperature | 4-Bromo-3-(trifluoromethyl)aniline | 90-92% | researchgate.net |

| 2-Bromo-5-nitrobenzotrifluoride | Raney Ni, Piperazine, Hydrogen, Methanol, 80-90°C | 5-Amino-2-bromobenzotrifluoride | 98.8% | researchgate.net |

Carbon-Carbon Cross-Coupling Reactions for Biphenyl (B1667301) Formation

The cornerstone of the synthesis of this compound is the formation of the biphenyl linkage. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for this purpose, offering high yields and tolerance to a wide range of functional groups.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide. In the context of synthesizing this compound, this would involve the reaction of a phenylboronic acid with the previously synthesized N-(bromo-trifluoromethylphenyl)acetamide.

The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst. The efficiency of this process is highly dependent on the reaction conditions.

The success of the Suzuki-Miyaura coupling is critically dependent on the careful selection of the ligand, base, and solvent. These components work in concert to ensure an efficient catalytic cycle.

Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination. For sterically hindered substrates, such as those with ortho-substituents like the acetamido group, bulky and electron-rich phosphine (B1218219) ligands are often employed. beilstein-journals.orgprinceton.edu Ligands like tri-tert-butylphosphine (B79228) and biarylphosphine ligands such as SPhos and XPhos have shown remarkable efficiency in coupling sterically demanding substrates. researchgate.net N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to traditional phosphine ligands, offering high stability and turnover numbers, particularly for challenging couplings involving sterically hindered aryl chlorides. princeton.edumdpi.com

Base: A base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base are important considerations. For instance, in some systems, inorganic bases have been found to be superior to organic bases. nih.gov The combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) has been shown to be essential for promoting the coupling of inactive pentafluorophenylboronic acid. nih.gov

Solvent: The solvent plays a multiple role, including dissolving the reactants and catalyst, and influencing the rate of the reaction steps. A variety of solvents can be used, often in combination with water. Common solvent systems include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), frequently mixed with an aqueous solution of the base. mdpi.com For instance, a mixture of DMF and water (95:5) has been successfully used in the synthesis of fluorinated biphenyl derivatives. mdpi.com In some cases, alcohols like 2-propanol have been used, offering a more environmentally friendly option. princeton.edumdpi.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| N-(2,5-dibromophenyl)acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to good | researchgate.net |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | High conversion | mdpi.com |

| Sterically hindered aryl chlorides | Arylboronic acids | Palladacycle/NHC ligand | Not specified | 2-Propanol | High | princeton.edumdpi.com |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Not specified | Good | nih.gov |

The Suzuki-Miyaura coupling is known for its broad substrate scope; however, certain structural features can present challenges. The presence of both an acetamido group and a trifluoromethyl group on the aryl halide precursor for this compound introduces specific electronic and steric considerations.

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aryl halide. Generally, electron-withdrawing groups can activate aryl halides towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. However, highly fluorinated arylboronic esters can also be challenging coupling partners. nih.gov

The ortho-acetamido group introduces significant steric hindrance around the reaction center. Sterically demanding substrates can lead to slower reaction rates and may require more specialized catalytic systems, such as those employing bulky ligands, to achieve good yields. beilstein-journals.orgprinceton.edu The acetamido group can also potentially coordinate to the palladium center, which could influence the catalytic activity. researchgate.net

Despite these challenges, the Suzuki-Miyaura reaction has been successfully employed for the synthesis of a wide variety of functionalized biphenyls. The reaction generally tolerates a broad range of functional groups on both the aryl halide and the boronic acid partner. However, limitations can arise with extremely sterically hindered substrates or with substrates containing functional groups that are incompatible with the basic reaction conditions. Careful optimization of the catalyst, ligand, base, and solvent is therefore essential to overcome these limitations and achieve a successful synthesis of this compound.

Alternative Cross-Coupling Approaches

The construction of the biaryl scaffold in this compound can be achieved through several powerful cross-coupling reactions. These methods offer alternative pathways that can be advantageous depending on substrate availability, functional group tolerance, and desired reaction conditions.

Ullmann Coupling: The Ullmann reaction, one of the earliest methods for forming aryl-aryl bonds, traditionally involves the copper-mediated coupling of two aryl halides. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, this could involve the coupling of a 2-acetamido-halobenzene with a 1-halo-4-(trifluoromethyl)benzene. Historically, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced milder reaction conditions and catalytic systems. researchgate.net The use of ligands, such as amino acids, can accelerate these copper-assisted reactions, allowing them to proceed at lower temperatures. nih.gov For instance, a protocol using elemental copper as a catalyst under microwave irradiation in a phosphate (B84403) buffer has been developed for Ullmann-type C-N bond formations, showcasing a move towards more environmentally benign conditions. nih.gov While direct C-C coupling for this specific substrate via modern Ullmann conditions is not extensively documented in readily available literature, the general principles suggest its feasibility, particularly with activated aryl halides. A solvent-free Ullmann coupling approach has been demonstrated for the synthesis of 2,2'-dinitrobiphenyl, highlighting the potential for greener variations of this classic reaction. rsc.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org For the target molecule, this would likely involve the reaction of a Grignard reagent derived from 1-halo-4-(trifluoromethyl)benzene with a 2-halo-acetanilide. Kumada couplings are known for their high reactivity, but the strong nucleophilicity and basicity of Grignard reagents can limit functional group tolerance. wikipedia.org However, advancements have led to the development of nickel pincer complexes that catalyze the coupling of functionalized Grignard reagents with non-activated alkyl halides, demonstrating increasing functional group compatibility. nih.gov The reaction has been successfully applied to the synthesis of various biaryl compounds. researchgate.net

Hiyama Coupling: The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide. nih.govmdpi.com A key advantage of this method is the low toxicity and stability of organosilanes compared to other organometallic reagents. rsc.org To synthesize this compound, one could envision coupling an N-(2-halophenyl)acetamide with a (4-trifluoromethylphenyl)silane derivative. The reaction typically requires an activator, such as a fluoride source or a base, to generate a more reactive pentacoordinate silicon species. Research has shown that even in the absence of phosphine ligands, palladium on carbon (Pd/C) can effectively catalyze Hiyama couplings. nih.gov Furthermore, highly enantioselective Hiyama cross-coupling reactions have been developed using rhodium(I) catalysis, showcasing the versatility of this method for creating chiral biaryl compounds. acs.org

Stille Coupling: The Stille reaction employs a palladium catalyst to couple an organotin compound (organostannane) with an organic halide. nih.gov This method is known for its excellent functional group tolerance and the stability of the organostannane reagents. nih.gov The synthesis of this compound via a Stille coupling would likely involve the reaction of a 2-acetamido-halobenzene with a (4-trifluoromethylphenyl)stannane. The inclusion of copper(I) salts has been shown to significantly enhance the reactivity in Stille couplings, allowing for milder reaction conditions. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgrsc.org This method is highly effective for the formation of C-C bonds and is noted for its high reactivity and selectivity. rsc.org For the target molecule, a plausible route would be the coupling of a 2-acetamidophenylzinc halide with a 1-halo-4-(trifluoromethyl)benzene. The Negishi coupling has been successfully employed in the synthesis of various unsymmetrical biaryls. rsc.org Recent developments have focused on improving the efficiency and scope of this reaction. nih.govresearchgate.net

A comparative overview of the potential reactants for these alternative cross-coupling methodologies is presented in the table below.

| Coupling Reaction | Aryl Halide/Pseudohalide | Organometallic Reagent |

| Ullmann | 2-Acetamido-halobenzene | 1-Halo-4-(trifluoromethyl)benzene (with Cu) |

| Kumada | 2-Halo-acetanilide | (4-Trifluoromethylphenyl)magnesium halide |

| Hiyama | N-(2-Halophenyl)acetamide | (4-Trifluoromethylphenyl)silane |

| Stille | 2-Acetamido-halobenzene | (4-Trifluoromethylphenyl)stannane |

| Negishi | 1-Halo-4-(trifluoromethyl)benzene | 2-Acetamidophenylzinc halide |

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. nih.govresearchgate.net When considering the synthesis of this compound, several green chemistry aspects can be incorporated into the design of the synthetic route.

Atom Economy: Cross-coupling reactions, in general, have good atom economy as most of the atoms from the reactants are incorporated into the final product. However, the generation of stoichiometric inorganic salts as byproducts is a common feature.

Use of Safer Solvents: A significant focus of green chemistry is the reduction or elimination of hazardous organic solvents. Many modern cross-coupling reactions are being adapted to use more environmentally friendly solvents such as water, ethanol, or even solvent-free conditions. rsc.orgnih.gov For instance, Suzuki-Miyaura couplings have been successfully carried out in aqueous media using recyclable nanocatalysts. nih.gov Similarly, Hiyama couplings have been performed in a mixture of polyethylene (B3416737) glycol (PEG) and water. mdpi.com

Catalyst Efficiency and Recyclability: The use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, such as palladium nanoparticles supported on various materials, are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing metal contamination in the product and reducing waste. rsc.org Ligand-free catalytic systems also contribute to a greener process by avoiding the use of often expensive and toxic phosphine ligands. rsc.org

Energy Efficiency: The use of microwave irradiation or performing reactions at ambient temperature can significantly reduce energy consumption compared to traditional heating methods that often require prolonged reaction times at high temperatures. nih.gov

Renewable Feedstocks and Safer Reagents: While the starting materials for the synthesis of this compound are typically derived from petrochemical sources, the broader application of green chemistry principles encourages the exploration of bio-based feedstocks where possible. Furthermore, replacing toxic reagents, such as the organotin compounds used in Stille couplings, with less hazardous alternatives like the organosilanes in Hiyama couplings, is a key consideration. rsc.org

The following table summarizes some green chemistry considerations for the discussed alternative cross-coupling reactions.

| Coupling Reaction | Green Chemistry Considerations |

| Ullmann | Can be performed solvent-free or in aqueous buffers; use of non-toxic ligands like amino acids. nih.govrsc.org |

| Kumada | High atom economy, but Grignard reagents are moisture-sensitive and can have limited functional group tolerance. |

| Hiyama | Utilizes low-toxicity and stable organosilanes; can be performed in green solvents like water/PEG. rsc.orgmdpi.com |

| Stille | High functional group tolerance but uses toxic organotin reagents. |

| Negishi | High reactivity and selectivity, but organozinc reagents can be sensitive to air and moisture. |

By carefully selecting the synthetic route and optimizing reaction conditions, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Mechanistic Investigations into the Formation and Reactivity of 2 Acetamino 5 Trifluoromethylbiphenyl

Detailed Reaction Mechanisms of Key Synthetic Steps

The creation of the carbon-carbon bond linking the two phenyl rings in 2-Acetamino-5-trifluoromethylbiphenyl is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups. The generally accepted catalytic cycle involves a palladium(0) species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (or triflate) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step. biomedres.us The palladium center inserts itself into the carbon-halogen bond, becoming oxidized from Pd(0) to a Pd(II) species. For the synthesis of the target molecule, one of the coupling partners would be a derivative of 2-amino- or 2-acetamidobenzene (e.g., 2-bromoacetanilide) and the other a derivative of 4-trifluoromethylbenzene (e.g., 4-(trifluoromethyl)phenylboronic acid). The presence of an ortho-substituent, such as the acetamido group, can influence the rate of this step due to steric hindrance.

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the Pd(II) complex. For this to occur, the organoboron species must be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base reacts with the boronic acid to form a more nucleophilic boronate complex. This boronate then exchanges its organic moiety (the trifluoromethylphenyl group in this case) with the halide on the palladium center.

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the Pd(II) complex. This forms the new carbon-carbon bond of the biphenyl (B1667301) product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. The two aryl groups must be in a cis-orientation on the palladium center for this step to occur.

The efficiency of the Suzuki-Miyaura coupling is sensitive to various parameters, including the choice of catalyst, ligands, base, and solvent. Sterically hindered substrates, such as those with ortho-substituents, can present challenges, sometimes requiring more active catalyst systems or harsher reaction conditions. researchgate.net

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-determining step. | Ar-Pd(II)-X |

| Transmetalation | The base-activated organoboron compound transfers its aryl group to the palladium center. | Ar-Pd(II)-Ar' |

| Reductive Elimination | The two aryl groups are eliminated from the palladium, forming the biphenyl product and regenerating the Pd(0) catalyst. | Ar-Ar' and Pd(0) |

The acetamido group (-NHCOCH₃) is introduced by the acylation of an amino group. If the biphenyl core is formed first, this involves the acylation of 2-amino-5-trifluoromethylbiphenyl. The most common acylating agents for this transformation are acetic anhydride (B1165640) or acetyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. researchgate.net The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Mechanism with Acetic Anhydride:

Nucleophilic Attack: The nitrogen atom of the aniline (B41778) derivative attacks one of the carbonyl carbons of acetic anhydride. This breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl group reforms, and an acetate (B1210297) ion is eliminated as a leaving group.

Deprotonation: A base, which can be another molecule of the aniline starting material or a scavenger base like sodium acetate added to the reaction, removes the proton from the nitrogen atom to yield the final, neutral acetamide (B32628) product (this compound) and a corresponding acid byproduct.

The nucleophilicity of the amino group is a key factor in this reaction. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group on the same ring would decrease the electron density on the nitrogen atom, making it a weaker nucleophile compared to unsubstituted aniline. nih.gov This may necessitate slightly more forcing reaction conditions to achieve efficient acylation. Conversely, the biphenyl system itself may have electronic effects that modulate this reactivity.

Reaction Kinetics and Thermodynamic Analysis of Transformations

For the Suzuki-Miyaura coupling , the kinetics are complex and depend on the concentrations of the catalyst, substrates, and base. As mentioned, the oxidative addition step is frequently the rate-determining step. The electronic nature of the substituents on the aryl halide has a significant impact; electron-withdrawing groups generally accelerate this step. Thus, a bromo- or iodobenzotrifluoride would likely react faster than an unsubstituted halobenzene. Conversely, electron-donating groups on the boronic acid partner can facilitate the transmetalation step. The steric hindrance from the ortho-acetamido group would be expected to decrease the reaction rate compared to a para-substituted analogue. researchgate.net

For the N-acetylation reaction , the rate is dependent on the nucleophilicity of the aniline derivative and the electrophilicity of the acylating agent. Computational studies on substituted anilines have shown that the partial atomic charge on the amine nitrogen is a key predictor of its likelihood to be N-acetylated. nih.gov Electron-withdrawing groups, such as the trifluoromethyl group, decrease the negative charge on the nitrogen, thus reducing its nucleophilicity and slowing the reaction rate. Thermodynamically, the formation of the amide bond is generally a favorable process, driven by the formation of the stable amide linkage and a stable leaving group (e.g., acetic acid).

| Parameter | Typical Value/Sign | Influence on Reaction |

|---|---|---|

| Enthalpy (ΔH) | Negative (Exothermic) | The formation of the stable C-N amide bond releases energy, favoring the products. |

| Entropy (ΔS) | Slightly Negative or Near Zero | Two reactant molecules combine to form two product molecules (amide and acid byproduct), resulting in little change in overall disorder. |

| Gibbs Free Energy (ΔG) | Negative | The reaction is generally spontaneous and product-favored under standard conditions. |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Acetamino 5 Trifluoromethylbiphenyl

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation in the solid state.

The process involves irradiating a single crystal of the compound with a beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. By analyzing the intensities and positions of these diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom in the crystal can be determined, leading to a detailed model of the molecular structure.

For a molecule such as 2-Acetamino-5-trifluoromethylbiphenyl, X-ray crystallography would reveal critical information about its solid-state conformation. This includes the dihedral angle between the two phenyl rings of the biphenyl (B1667301) core, the planarity of the acetamido group, and the spatial orientation of the trifluoromethyl group. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and influence the physical properties of the compound.

While crystallographic data for structurally related molecules exist, providing insights into the expected conformations of biphenyls and acetanilides, no specific crystallographic report for this compound is currently available.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a sample of a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms of each element in the compound.

The analysis is typically performed using a combustion-based method. A small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified. From the masses of these products, the masses and percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.

For this compound, with a presumed molecular formula of C₁₅H₁₂F₃NO, the theoretical elemental composition can be calculated as follows:

| Element | Percentage |

| Carbon (C) | 64.52% |

| Hydrogen (H) | 4.33% |

| Fluorine (F) | 20.41% |

| Nitrogen (N) | 5.02% |

| Oxygen (O) | 5.73% |

Experimental data from elemental analysis that closely matches these theoretical values would serve to validate the empirical formula of the compound, providing strong evidence for its elemental composition and purity. However, no published experimental elemental analysis data for this compound could be identified.

Computational Chemistry and Theoretical Studies of 2 Acetamino 5 Trifluoromethylbiphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for compounds like 2-Acetamino-5-trifluoromethylbiphenyl.

Geometrical Optimization and Electronic Structure Analysis

Geometrical optimization is a fundamental step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule. For this compound, DFT methods are employed to determine its most stable three-dimensional structure. This involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Electronic structure analysis, performed on the optimized geometry, reveals details about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Table 1: Representative Calculated Geometrical Parameters for a Biphenyl (B1667301) Derivative

| Parameter | Value |

|---|---|

| C-C (biphenyl bond) | 1.49 Å |

| C-N (amide bond) | 1.37 Å |

| C=O (amide bond) | 1.23 Å |

| C-CF3 bond length | 1.50 Å |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. These predictions are valuable for assigning experimental NMR spectra and can help in confirming the structure of the synthesized compound. The trifluoromethyl group, in particular, provides a sensitive ¹⁹F NMR probe whose chemical shift is influenced by the electronic environment of the molecule.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can also be calculated using DFT. These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic stretches of the N-H and C=O groups of the acetamido moiety, and the vibrations associated with the trifluoromethyl group and the biphenyl backbone.

Table 2: Representative Predicted Vibrational Frequencies for an Acetamino-substituted Aromatic Compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch | ~3400-3500 |

| C=O stretch (Amide I) | ~1680-1700 |

| C-N stretch (Amide III) | ~1250-1300 |

Conformational Analysis and Rotational Barriers Around the Biphenyl Bond

The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance between the ortho substituents. The rotation around the central C-C bond is a key conformational feature. For this compound, DFT calculations can be used to perform a conformational analysis by systematically rotating the dihedral angle between the two phenyl rings. This allows for the determination of the potential energy surface for this rotation and the identification of the most stable conformer(s).

Furthermore, these calculations can quantify the energy barriers for rotation around the biphenyl bond. These rotational barriers provide insight into the molecule's flexibility and the likelihood of interconversion between different conformations at a given temperature. The presence of substituents on the rings significantly influences these barriers.

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solvent or in the solid state. For this compound, MD simulations can provide insights into its intermolecular interactions.

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. nih.govnih.gov For a class of compounds including this compound, a QSRR model could be developed to predict the rate or yield of a specific reaction.

To build a QSRR model, a set of structurally related compounds is synthesized, and their reactivity in a given reaction is measured experimentally. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for each compound. Statistical methods are then used to find a mathematical relationship between the descriptors and the observed reactivity. While no specific QSRR studies on the chemical transformations of this compound were found, this methodology is widely applied in medicinal and materials chemistry to guide the design of new molecules with desired properties. For biphenyl derivatives, QSRR models have been used to predict properties like chromatographic retention times. researchgate.net

Theoretical Prediction of Chemical Transformations and Reaction Pathways

Computational chemistry can be used to predict the feasibility and outcome of chemical reactions involving this compound. By calculating the energies of reactants, products, and potential transition states, it is possible to map out the reaction pathway and determine the activation energy for a given transformation.

For this compound, potential reactions could include electrophilic aromatic substitution on the biphenyl rings, or reactions involving the acetamido group. The trifluoromethyl group is generally a deactivating group for electrophilic substitution, while the acetamido group is an activating group. DFT calculations can help predict the regioselectivity of such reactions by examining the electron density distribution and the stability of the intermediate carbocations. The reactivity of acetanilide (B955) derivatives has been a subject of both experimental and theoretical investigation, providing a basis for predicting the chemical behavior of this compound. researchgate.net Similarly, the transformations of aromatic trifluoromethyl groups are an active area of research. tcichemicals.com

Chemical Transformations and Derivatization of 2 Acetamino 5 Trifluoromethylbiphenyl

Modifications of the Acetamido Group (e.g., hydrolysis, N-alkylation, acylation reactions)

The acetamido group in 2-Acetamino-5-trifluoromethylbiphenyl is a versatile functional handle that can be readily modified to introduce diverse structural motifs.

Hydrolysis: The hydrolysis of the acetamido group to the corresponding primary amine, 2-amino-5-trifluoromethylbiphenyl, is a fundamental transformation. This reaction is typically achieved under acidic or basic conditions. For instance, analogous to the hydrolysis of trifluoroacetanilide, acidic or alkaline hydrolysis can be employed acs.org. This transformation is crucial as it provides access to the free amine, which can then serve as a precursor for a wide array of subsequent derivatizations, including diazotization and Sandmeyer reactions, or the introduction of different N-substituents.

N-Alkylation: The nitrogen atom of the acetamido group can be alkylated, although this transformation can sometimes be challenging on secondary amides. More commonly, the corresponding primary amine (obtained after hydrolysis) is subjected to N-alkylation. Methods for the asymmetric synthesis of α-amino acids have utilized the alkylation of chiral nickel(II) Schiff base complexes of glycine (B1666218) and alanine, which could be conceptually applied to the amino-biphenyl derivative rsc.org. Acid-catalyzed N-alkylation of heterocyclic compounds with trichloroacetimidates also presents a potential route for N-functionalization mdpi.com.

Acylation: The amino group of 2-amino-5-trifluoromethylbiphenyl, obtained after hydrolysis, can be readily acylated to introduce a variety of acyl groups. This is a standard transformation in organic synthesis, often carried out using acid chlorides or anhydrides in the presence of a base. The synthesis of various N-substituted (biphenyl) amides has been reported through the condensation of 2-aminobiphenyl (B1664054) with different acid chlorides orientjchem.org. This allows for the introduction of a wide range of functionalities and the modulation of the electronic and steric properties of the molecule. For instance, Friedel–Crafts acylation of α-amino acid N-hydroxysuccinimide esters provides a method for creating α-amino aryl-ketone derivatives, which could be adapted for the acylation of the biphenyl (B1667301) amine mdpi.com.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | Acid or Base | 2-Amino-5-trifluoromethylbiphenyl |

| N-Alkylation (of amine) | Alkyl halide, Base | N-Alkyl-2-amino-5-trifluoromethylbiphenyl |

| Acylation (of amine) | Acid chloride/anhydride (B1165640), Base | N-Acyl-2-amino-5-trifluoromethylbiphenyl |

Electrophilic Aromatic Substitution Reactions on the Biphenyl Rings

The biphenyl scaffold of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic rings. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

The outcome of electrophilic aromatic substitution on this compound is dictated by the interplay of the electronic and steric effects of the acetamido and trifluoromethyl groups.

Acetamido Group (-NHCOCH₃): The acetamido group is an ortho-, para-directing and activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. The acetyl group, being electron-withdrawing, moderates the activating effect of the amino group.

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a meta-directing and strongly deactivating group. This is due to the strong electron-withdrawing inductive effect of the three fluorine atoms, which decreases the electron density of the aromatic ring, making it less reactive towards electrophiles.

In this compound, the two substituents are on the same phenyl ring. The powerful ortho-, para-directing effect of the acetamido group will dominate the regiochemical outcome of electrophilic substitution on this ring. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the acetamido group. The position para to the acetamido group is already occupied by the phenyl ring. Thus, substitution will be directed to the positions ortho to the acetamido group (C3 and C1). Steric hindrance from the adjacent phenyl group at C2 might influence the ratio of substitution at these positions.

Nitration and Halogenation:

Nitration: Aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile masterorganicchemistry.com. The nitration of biphenyl derivatives with electron-withdrawing groups has been studied, and the regioselectivity is dependent on both the reaction conditions and the nature and position of the substituents researchgate.net. In the case of this compound, nitration is expected to occur primarily on the substituted ring at the positions ortho to the activating acetamido group. The synthesis of 2-nitro-4-acetamido derivatives has been achieved through nitration with mixed acids google.com.

Halogenation: Aromatic halogenation can be achieved using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. Similar to nitration, the regioselectivity of halogenation on this compound will be directed by the acetamido group to the available ortho positions. The synthesis of bromo-substituted 4-biphenyl acetamide (B32628) derivatives has been reported, demonstrating the feasibility of halogenating such scaffolds asianpubs.orgijsrm.net. The effects of different halogen substituents on the properties of halogenated biphenyls have also been investigated nih.gov.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Acetamino-3-nitro-5-trifluoromethylbiphenyl and/or 2-Acetamino-1-nitro-5-trifluoromethylbiphenyl |

| Bromination | Br₂, FeBr₃ | 2-Acetamino-3-bromo-5-trifluoromethylbiphenyl and/or 2-Acetamino-1-bromo-5-trifluoromethylbiphenyl |

Palladium-Catalyzed C-H Functionalization Strategies on the Biphenyl Scaffold

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, offering high regioselectivity and functional group tolerance. The acetamido group in this compound can act as a directing group, facilitating the functionalization of the C-H bonds at the ortho position.

This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. For instance, palladium-catalyzed ortho-trifluoromethylation of aromatic C-H bonds directed by an acetamido group has been reported, providing a direct route to ortho-CF₃ acetanilides nih.gov. This methodology could potentially be applied to the unsubstituted ring of this compound.

Furthermore, a range of palladium-catalyzed ligand-directed C-H functionalization reactions have been developed, including oxidations, halogenations, and aminations nih.gov. These reactions often proceed via the formation of a cyclometalated palladium intermediate. The presence of the trifluoromethyl group may influence the reactivity of the substrate in these transformations. While specific examples with this compound are not extensively documented, the general principles of acetamido-directed C-H functionalization suggest that this would be a fruitful area for the derivatization of this compound. The development of nickel and palladium-catalyzed C-H trifluoromethylation using trifluoromethyliodide further expands the toolkit for modifying such molecules researchgate.net.

| C-H Functionalization Reaction | Catalyst/Reagents | Potential Product |

| Ortho-Trifluoromethylation | Pd catalyst, CF₃ source | 2-Acetamino-5-trifluoromethyl-2'-(trifluoromethyl)biphenyl |

| Ortho-Arylation | Pd catalyst, Arylating agent | 2-Acetamino-2'-aryl-5-trifluoromethylbiphenyl |

| Ortho-Halogenation | Pd catalyst, Halogen source | 2-Acetamino-2'-halo-5-trifluoromethylbiphenyl |

Synthesis of Polyfunctionalized Biphenyl Derivatives as Advanced Chemical Building Blocks

This compound serves as a valuable scaffold for the synthesis of more complex, polyfunctionalized biphenyl derivatives. The strategic application of the transformations discussed in the preceding sections allows for the stepwise introduction of various functional groups, leading to advanced chemical building blocks with tailored properties.

For example, hydrolysis of the acetamido group followed by diazotization of the resulting amine and a Sandmeyer reaction can introduce a range of substituents at the 2-position. Subsequent electrophilic substitution on either ring can add further functionality. Palladium-catalyzed C-H functionalization offers a direct route to introduce substituents at the ortho-position of the unsubstituted ring.

The synthesis of polyfunctionalized biphenyls is of significant interest for applications in materials science, such as liquid crystals, and in medicinal chemistry nih.govcityu.edu.hk. An improved synthesis of functionalized biphenyl-based phosphine (B1218219) ligands highlights the importance of these structures nih.gov. While the direct use of this compound as a starting material for a named, complex target is not widely reported, its chemical reactivity profile makes it a promising precursor for the construction of novel polyfunctionalized biphenyls. The combination of the trifluoromethyl group, a key moiety in many pharmaceuticals and agrochemicals, with the versatile biphenyl scaffold makes this compound a platform for the development of new functional molecules. The use of trifluoromethyl-substituted compounds as building blocks is a growing area of research, with applications in the synthesis of trifluoromethylated allenes, arylacetylenes, and enynes nih.gov. The development of synthetic methods for trifluoromethyl-containing compounds is crucial for advancing medicinal chemistry nih.gov.

Advanced Research Applications of 2 Acetamino 5 Trifluoromethylbiphenyl As a Chemical Research Tool

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

In principle, 2-Acetamino-5-trifluoromethylbiphenyl could serve as a valuable intermediate in the synthesis of more complex molecules. The biphenyl (B1667301) core provides a rigid and sterically defined backbone, which is a desirable feature in many biologically active compounds and functional materials. The acetamido and trifluoromethyl groups offer sites for further chemical modification.

For instance, the acetamido group can be hydrolyzed to the corresponding amine, which can then participate in a variety of coupling reactions to build larger molecular frameworks. The trifluoromethyl group, known for its strong electron-withdrawing nature and its ability to enhance metabolic stability and lipophilicity, is a sought-after feature in medicinal chemistry. The presence of this group on the biphenyl ring could make this compound an attractive building block for the synthesis of novel pharmaceutical candidates.

Role in Ligand Design for Catalysis (e.g., asymmetric catalysis, transition metal catalysis)

The biphenyl scaffold is a cornerstone in the design of privileged ligands for various catalytic transformations, including asymmetric catalysis. The axial chirality of appropriately substituted biphenyls can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in chemical reactions.

While this compound itself is not chiral, it could be a precursor to chiral ligands. For example, derivatization of the acetamido group or the introduction of other substituents on the biphenyl rings could lead to the synthesis of novel phosphine (B1218219), amine, or other coordinating groups. The trifluoromethyl group could electronically tune the properties of the resulting ligand, potentially influencing the activity and selectivity of the catalyst.

Contributions to Materials Science Research (e.g., liquid crystals, organic electronics precursors)

Biphenyl derivatives are widely used in materials science, particularly in the development of liquid crystals and organic electronic materials. The rigid, elongated structure of the biphenyl unit is conducive to the formation of liquid crystalline phases. The trifluoromethyl group can influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of a liquid crystal.

In the field of organic electronics, trifluoromethyl-substituted aromatic compounds are of interest for their potential as n-type semiconductors, due to the electron-withdrawing nature of the CF3 group which can lower the LUMO energy level. Therefore, this compound could be explored as a precursor for the synthesis of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Exploration in Mechanistic Chemical Biology Studies (focused on molecular interactions and enzymatic pathways, not clinical outcomes)

In chemical biology, small molecules are often used as probes to study biological processes at the molecular level. The trifluoromethyl group can be a useful label for 19F NMR spectroscopy, a technique that can provide information about the binding of a molecule to a biological target.

Derivatives of this compound could potentially be designed as molecular probes to investigate enzyme active sites or protein-protein interactions. The biphenyl scaffold can provide a platform for positioning functional groups in a specific three-dimensional orientation to interact with biological macromolecules. The acetamido group could be modified to introduce reporter tags or reactive groups for covalent labeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.